1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
Description
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine is a bicyclic amine derivative featuring a cyclopropane ring fused to an aminopyridine scaffold substituted with fluorine atoms at the 3- and 5-positions of the pyridine ring. This compound’s structural uniqueness arises from the combination of a strained cyclopropane moiety and electron-withdrawing fluorine substituents, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSQTFZLDMRTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions for Intermediate Formation
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,5-Difluoropyridine, Lithium Diisopropylamide (LDA), Tetrahydrofuran (THF), -72°C to -78°C | LDA is added dropwise to 3,5-difluoropyridine in THF at low temperature to form a lithiated intermediate. Trimethylsilyl chloride (TMS-Cl) is then added to stabilize the intermediate. | Formation of a deep brownish phase turning into a clear yellow solution indicates reaction progress. |
| 2 | Methyl 2-methoxyacetate added quickly at -78°C | The lithiated intermediate reacts with methyl 2-methoxyacetate to form 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone after quenching with saturated ammonium chloride. | Purification by flash chromatography yields the intermediate with LCMS m/z 188 [M+H]+, yield ~60-70%. |
This sequence is critical for introducing the carbonyl functionality adjacent to the pyridine ring, setting the stage for cyclopropanamine formation.
Cyclopropanamine Core Construction
The cyclopropanamine unit is introduced typically via cyclopropanation of the ketone intermediate or through reductive amination strategies.
Methods:
Reductive Amination : The ketone intermediate (1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone) undergoes reductive amination with ammonia or an amine source under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the corresponding cyclopropanamine.
Cyclopropanation : Alternatively, the ketone can be converted into a cyclopropane ring via Simmons-Smith type cyclopropanation or other carbene insertion methods, followed by amination.
A representative approach involves:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Ammonia, Methyl formate | Conversion of ester to amide intermediate | High yield, sets up for further transformation |
| 2 | Sodium hydroxide, Sodium hypochlorite | Conversion of amide to cyclopropanamine precursor | Efficient conversion under controlled conditions |
| 3 | Chiral oxazaborolidine catalyst, Borane complexes, THF | Stereoselective reduction of keto group to hydroxyl group | Provides stereochemical control, important for enantiopure products |
This sequence ensures the formation of the cyclopropanamine moiety with desired stereochemistry.
Alternative Synthetic Routes and Functional Group Transformations
Metalation and Stannylation : 3,5-Difluoropyridine can be metalated with n-butyllithium in the presence of diisopropylamine at -78°C, followed by reaction with tributyltin chloride to yield 3,5-difluoro-4-tributylstannanyl-pyridine, an intermediate useful for further cross-coupling reactions.
Nucleophilic Substitution : Using sodium hydride in N,N-dimethylformamide (DMF), nucleophilic substitution on 3,5-difluoropyridine can be achieved to introduce amino or alkoxy groups, which can be further elaborated into cyclopropanamine derivatives.
Summary Table of Key Preparation Steps
| Stage | Starting Material | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3,5-Difluoropyridine | LDA, TMS-Cl, methyl 2-methoxyacetate, THF, -78°C | 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone | ~60-70% | Intermediate ketone |
| 2 | Ketone intermediate | Ammonia, methyl formate, NaOH, NaOCl | Cyclopropanamine precursor | High | Amide to cyclopropanamine conversion |
| 3 | Cyclopropanamine precursor | Chiral oxazaborolidine, borane complexes, THF | 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine | Variable | Stereoselective reduction |
| 4 | 3,5-Difluoropyridine | n-BuLi, diisopropylamine, tributyltin chloride | 3,5-Difluoro-4-tributylstannanyl-pyridine | 88% | For cross-coupling |
Research Findings and Practical Considerations
Temperature Control : Low temperatures (-72 to -78°C) are critical during metalation and addition steps to prevent side reactions and decomposition.
Purification : Flash chromatography and crystallization are commonly employed to isolate intermediates and final products with high purity.
Stereochemistry : Use of chiral catalysts in the reduction step allows control over stereochemistry, which is crucial for biological activity.
Reagent Handling : Sensitive reagents like LDA, n-butyllithium, and borane complexes require inert atmosphere and careful handling.
Yields : Overall yields vary depending on the exact synthetic route and scale, but reported yields for key intermediates range from 60% to over 90%.
Chemical Reactions Analysis
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The cyclopropane ring can also contribute to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine with three structurally related compounds, emphasizing differences in substitution patterns, molecular properties, and biological relevance.
*Calculated based on molecular formula.
Key Structural and Functional Differences
Delafloxacin’s 8-chloro and 6-fluoro groups on the quinolone core enhance Gram-positive bacterial targeting, whereas the target compound’s cyclopropane may reduce conformational flexibility, affecting binding kinetics . The 3,6-dibromopyridine derivative (from ) introduces bulkier bromine atoms, likely increasing steric hindrance and reducing solubility compared to the fluorine-substituted target compound .
In contrast, the trifluoromethyl group in the pyrimidine derivative () offers stronger electron-withdrawing effects and lipophilicity, favoring membrane penetration .
Biological Activity: Delafloxacin’s activity against methicillin-resistant Staphylococcus aureus (MRSA) is attributed to its dual-targeting of DNA gyrase and topoisomerase IV. The target compound’s simpler structure may lack this dual mechanism but could serve as a precursor for novel gyrase inhibitors . The 3,6-dibromopyridine derivative’s role as an intermediate in antiviral synthesis (e.g., protease inhibitors) suggests that bromine substitution may enhance covalent binding to viral enzymes, a feature absent in the fluorine-only target compound .
Biological Activity
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a pyridine derivative with two fluorine atoms at the 3 and 5 positions. This structure is significant as it combines the reactivity of cyclopropanes with the electronic properties of fluorinated pyridines, potentially enhancing its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit notable biological activities, including anticancer, antimicrobial, and antiviral properties. The unique combination of the cyclopropane structure with the difluoropyridine moiety may enhance the pharmacological profile of this compound.
Anticancer Activity
Several studies have reported on the anticancer properties of pyridine-based compounds. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth. While specific data on this compound is limited, its structural similarities to known anticancer agents suggest potential activity.
Antimicrobial Properties
Compounds containing fluorinated pyridines are often explored for their antimicrobial properties. The presence of fluorine can enhance membrane permeability and bioactivity against bacterial strains. Preliminary research indicates that this compound may exhibit similar antimicrobial effects, warranting further investigation.
Synthesis Methods
The synthesis of this compound can be approached through various organic synthesis techniques:
- Umemoto Reaction : Utilizes nucleophilic substitutions to introduce the cyclopropane moiety.
- Balts-Schiemann Reaction : Involves the transformation of pyridine derivatives into more complex structures.
These methods highlight the versatility in synthesizing this compound for further biological evaluation.
Comparative Biological Activity
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(6-Amino-3,5-difluoropyridin-2-yl)cyclopropanamine | Contains an amino group; potential for enhanced bioactivity | Anticancer and antimicrobial properties |
| 1-(3-Fluoropyridin-2-yl)cyclopropanamine | Single fluorine substitution; simpler structure | Moderate antibacterial activity |
| 4-(3,5-Difluoropyridin-2-yl)piperidine | Piperidine ring instead of cyclopropane; more flexible | Potentially higher binding affinity |
This table illustrates how variations in structure can influence biological activity, suggesting avenues for optimizing this compound for therapeutic applications.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as receptors or enzymes. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclopropanation of 3,5-difluoropyridine derivatives. A two-step approach is common:
Cyclopropane ring formation : Use a transition-metal-catalyzed [2+1] cycloaddition between pyridine-substituted alkenes and diazo compounds.
Q. How does the stereoelectronic effect of the 3,5-difluoropyridinyl group influence the compound’s binding affinity in enzyme inhibition studies?
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via UPLC-MS over 72 hours.
- Thermal Stability : Use DSC/TGA to determine decomposition onset (>150°C indicates solid-state stability) .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can enantiomeric purity be improved?
- Answer : Racemization during cyclopropanation is a key issue. Solutions include:
- Chiral Catalysts : Use (R)-BINAP-Cu(I) complexes to achieve >90% ee .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:IPA = 90:10) .
Q. How to design a structure-activity relationship (SAR) study focusing on the cyclopropane ring’s rigidity?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
